1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring attached to a carboxamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea in the presence of a catalyst.
Substitution with Methyl Groups:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Carboxamide Group: The final step involves the attachment of the carboxamide group to the piperidine ring, which can be achieved through amidation reactions using appropriate amines and carboxylic acids.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide: A closely related compound with a similar structure but different substitution pattern.
1-[N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide: Another similar compound with an additional carbamimidoyl group.
Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18N4O |
---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-8-6-9(2)15-12(14-8)16-5-3-4-10(7-16)11(13)17/h6,10H,3-5,7H2,1-2H3,(H2,13,17) |
InChI Key |
NUAJVRMXWHYMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.